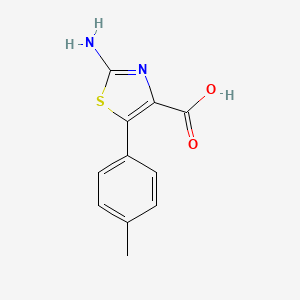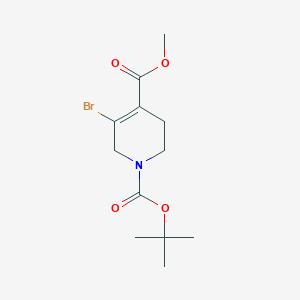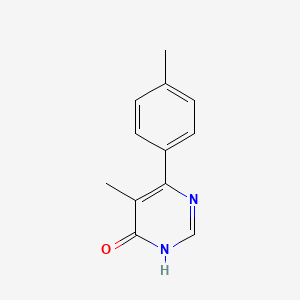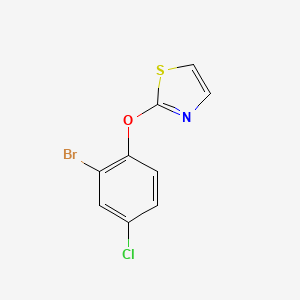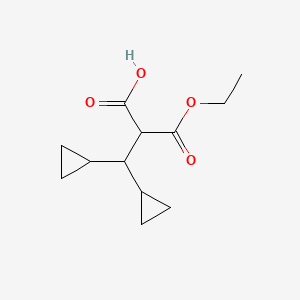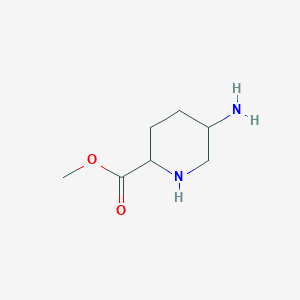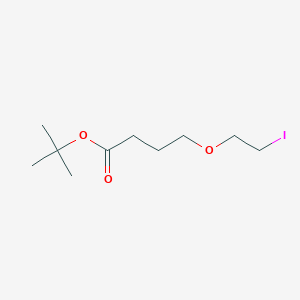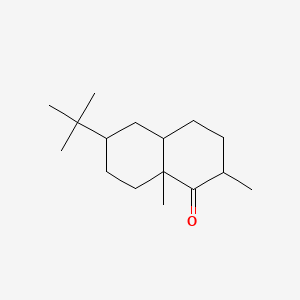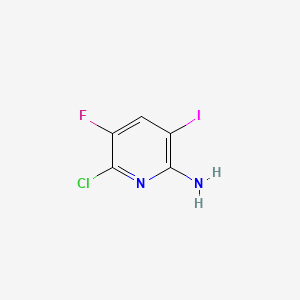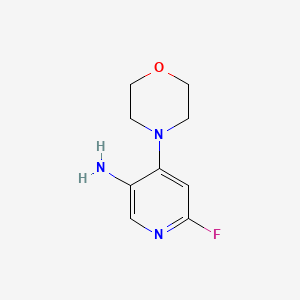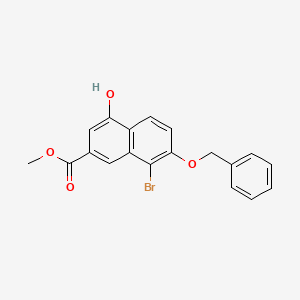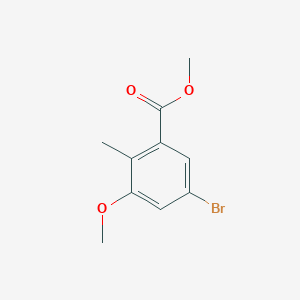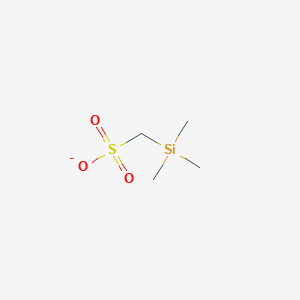![molecular formula C12H20N2O B13927755 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13927755.png)
2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one is a synthetic compound with a unique spirocyclic structure. This compound is part of the azaspiro family, which is known for its diverse biological activities and potential therapeutic applications. The spirocyclic framework imparts rigidity and conformational stability, making it an interesting subject for chemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable diketone or ketoester, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, would be employed to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the cyclopropylmethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[4.5]decan-3-one: A related compound with similar structural features but lacking the cyclopropylmethyl group.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Contains a sulfur atom in the spirocyclic ring, offering different chemical properties and biological activities.
Uniqueness
2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one is unique due to the presence of the cyclopropylmethyl group, which imparts additional steric and electronic effects. This modification can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H20N2O |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
2-(cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C12H20N2O/c15-11-7-12(3-5-13-6-4-12)9-14(11)8-10-1-2-10/h10,13H,1-9H2 |
Clave InChI |
ASLXZIWMFIRIHV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2CC3(CCNCC3)CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



